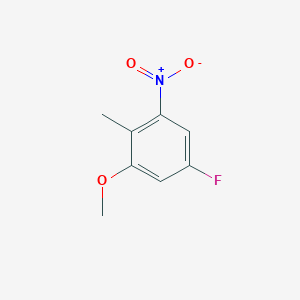

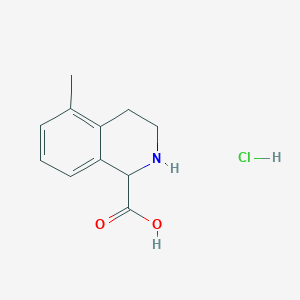

Chlorhydrate d’acide 5-méthyl-1,2,3,4-tétrahydroisoquinoline-1-carboxylique

Vue d'ensemble

Description

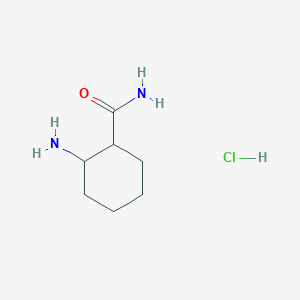

5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ-based compounds, including the 5-methyl derivative, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of THIQ derivatives has garnered significant attention in recent years . A series of THIQ-3-carboxylic acid derivatives was designed by cyclizing the benzylamine to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety . The alcohol on the resulting intermediate was converted to an alkyl chloride using SOCl2, which was then used to alkylate various amines to yield the final compounds .

Molecular Structure Analysis

The molecular structure of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is characterized by a THIQ nucleus, which is a common structural motif in various natural and non-natural compounds with intriguing biological properties .

Chemical Reactions Analysis

THIQs have been functionalized at the C(1) position through various multicomponent reactions . These reactions improve the atom economy, selectivity, and yield of the product, making them a central part of sustainable synthetic methodologies .

Applications De Recherche Scientifique

Troubles neurodégénératifs

Les dérivés de la tétrahydroisoquinoléine ont été étudiés pour leur potentiel dans le traitement des troubles neurodégénératifs. Ils présentent diverses activités biologiques qui peuvent être bénéfiques pour traiter des affections telles que la maladie de Parkinson. Par exemple, des composés similaires au chlorhydrate d’acide 5-méthyl-1,2,3,4-tétrahydroisoquinoline-1-carboxylique ont été utilisés pour modéliser la maladie de Parkinson dans des études animales .

Activité antimicrobienne

Ces composés sont également prometteurs contre divers agents pathogènes infectieux. Leur motif structural est courant dans les produits naturels et les pistes thérapeutiques qui possèdent des propriétés antimicrobiennes .

Synthèse des alcaloïdes

La fonctionnalisation en C(1) de la tétrahydroisoquinoléine est un domaine de recherche important en raison de son rôle de précurseur pour divers alcaloïdes. Ces alcaloïdes présentent une large gamme d’activités biologiques et sont utilisés dans de multiples applications thérapeutiques .

Synthèse chimique

En synthèse chimique, les dérivés de la tétrahydroisoquinoléine sont des intermédiaires précieux. Ils sont utilisés pour créer des composés énantiopurs hautement fonctionnalisés par des voies de synthèse robustes et efficaces .

Études comportementales

Certains dérivés ont été explorés pour leurs effets sur le comportement chez les modèles animaux. Par exemple, des changements dans les résultats du test de nage forcée ont été observés avec certains composés de la tétrahydroisoquinoléine .

Recherche sur les toxines environnementales

Des recherches ont également été menées sur la formation de corps de Lewy induite par des toxines environnementales telles que la roténone en utilisant des dérivés de la tétrahydroisoquinoléine dans le cadre de l’étude .

Mécanisme D'action

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiqs are known to exert their effects through various mechanisms, depending on their specific structure and the nature of their targets .

Biochemical Pathways

Thiqs are known to impact a variety of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Thiqs are known to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Avantages Et Limitations Des Expériences En Laboratoire

The use of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride in laboratory experiments has several advantages. It is relatively easy to synthesize and is widely available. In addition, it is relatively stable and has a low toxicity. However, there are also some limitations to its use in laboratory experiments. It is not soluble in water and must be dissolved in an organic solvent before use. In addition, it is not very soluble in organic solvents, which can make it difficult to use in certain experiments.

Orientations Futures

The potential future applications of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride are numerous. It could be used in the synthesis of new compounds with potential therapeutic applications. In addition, it could be used in the development of new drugs or treatments for various diseases. Finally, it could be used in the development of new diagnostic tests or imaging techniques.

Analyse Biochimique

Biochemical Properties

5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters . The interaction with MAO can lead to the inhibition of the enzyme’s activity, affecting the levels of neurotransmitters such as dopamine and serotonin. Additionally, 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride may interact with other proteins and receptors, modulating their function and contributing to its overall biochemical effects.

Cellular Effects

The effects of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways involved in cell growth and differentiation . Additionally, 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride can impact gene expression by altering the transcriptional activity of specific genes, leading to changes in protein synthesis and cellular behavior. These effects on cellular processes highlight the potential of this compound in studying cell biology and developing therapeutic strategies.

Molecular Mechanism

The molecular mechanism of action of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride involves various interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it has been shown to inhibit the activity of monoamine oxidase by binding to its active site . This inhibition leads to an increase in the levels of neurotransmitters, affecting neuronal signaling and function. Additionally, 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride may modulate the activity of other enzymes and receptors, contributing to its overall molecular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is relatively stable under normal laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation and a decrease in its activity. Additionally, long-term studies have indicated that this compound can have sustained effects on cellular processes, highlighting its potential for use in extended experimental settings.

Dosage Effects in Animal Models

The effects of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects on cellular function and behavior . High doses may lead to toxic or adverse effects, such as neurotoxicity and behavioral changes. These dosage-dependent effects highlight the importance of determining the optimal dosage for experimental and therapeutic applications of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride.

Metabolic Pathways

5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can be metabolized by monoamine oxidase, leading to the formation of specific metabolites . These metabolites can further interact with other enzymes and pathways, contributing to the overall metabolic effects of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride. Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical and pharmacological properties.

Transport and Distribution

The transport and distribution of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride within cells and tissues are essential for its activity and function. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride within tissues can also influence its overall activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, by targeting signals and post-translational modifications The localization of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride within these compartments can influence its interactions with biomolecules and its overall biochemical effects

Propriétés

IUPAC Name |

5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-7-3-2-4-9-8(7)5-6-12-10(9)11(13)14;/h2-4,10,12H,5-6H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJAHVAZBKGRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCNC(C2=CC=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1354951-10-2 | |

| Record name | 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Hydroxymethyl-4-(3-methoxypropyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B1441510.png)